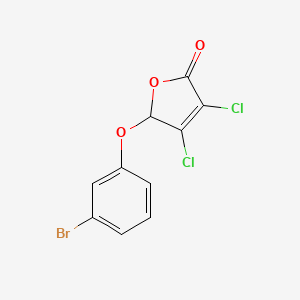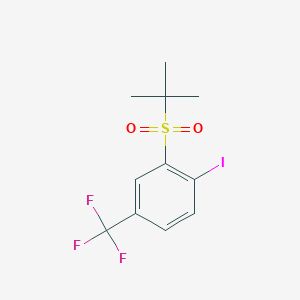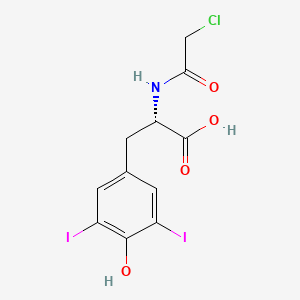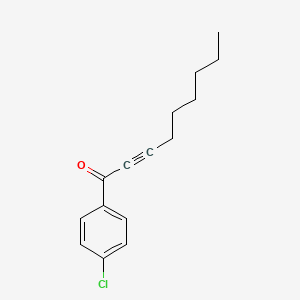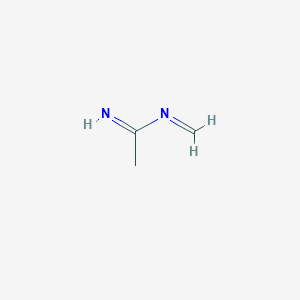
N-Methylideneethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylideneethanimidamide is an organic compound that features an imine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylideneethanimidamide can be synthesized through several methods. One common approach involves the reaction of ethanimidamide with formaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methylideneethanimidamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the imine group into other functional groups such as oximes or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction typically produces secondary amines.
Scientific Research Applications
N-Methylideneethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Methylideneethanimidamide exerts its effects involves interactions with various molecular targets. The imine group can form reversible covalent bonds with nucleophiles, which can modulate the activity of enzymes and other proteins. This interaction can affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: This compound features two secondary amine groups and is used as a chelating agent in metal complexation reactions.
N-Ethylmaleimide: Known for its reactivity with thiols, this compound is used to modify cysteine residues in proteins.
Uniqueness
This compound is unique due to its imine functional group, which allows it to participate in a variety of chemical reactions that are not possible with similar compounds. This versatility makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
648880-59-5 |
|---|---|
Molecular Formula |
C3H6N2 |
Molecular Weight |
70.09 g/mol |
IUPAC Name |
N-methylideneethanimidamide |
InChI |
InChI=1S/C3H6N2/c1-3(4)5-2/h4H,2H2,1H3 |
InChI Key |
GWWFDNFHASHOFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)N=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid](/img/structure/B12592421.png)

![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12592439.png)
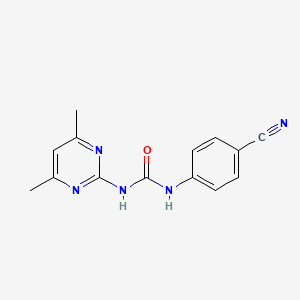
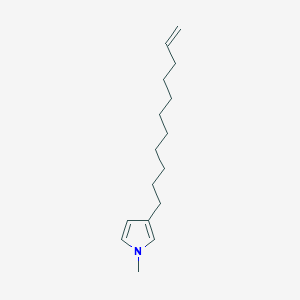
![6-{[(5-Chloro-2-fluorophenyl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12592462.png)
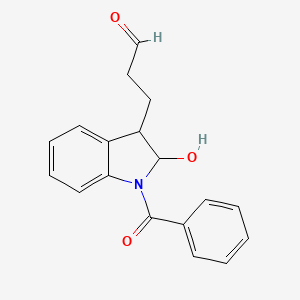
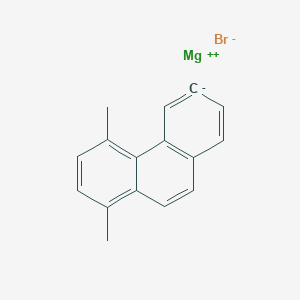
![N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592483.png)
